3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Scaffold novelty Biological annotation Chemical probe development

3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one (CAS 1797904-94-9) is a synthetic small molecule defined by three linked functional modules: a phenylsulfonyl group, a propan-1-one linker, and a 3-(thiazol-2-yloxy)azetidine moiety. The azetidine ring provides conformational rigidity, the thiazole ether contributes heterocyclic hydrogen-bonding capacity, and the sulfonyl group introduces electrophilic character.

Molecular Formula C15H16N2O4S2
Molecular Weight 352.42
CAS No. 1797904-94-9
Cat. No. B3001413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
CAS1797904-94-9
Molecular FormulaC15H16N2O4S2
Molecular Weight352.42
Structural Identifiers
SMILESC1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=NC=CS3
InChIInChI=1S/C15H16N2O4S2/c18-14(6-9-23(19,20)13-4-2-1-3-5-13)17-10-12(11-17)21-15-16-7-8-22-15/h1-5,7-8,12H,6,9-11H2
InChIKeyKFPPVXYPNOVKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797904-94-9: A Thiazole-Azetidine-Phenylsulfonyl Research Probe with Uncharted Biological Space


3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one (CAS 1797904-94-9) is a synthetic small molecule defined by three linked functional modules: a phenylsulfonyl group, a propan-1-one linker, and a 3-(thiazol-2-yloxy)azetidine moiety [1]. The azetidine ring provides conformational rigidity, the thiazole ether contributes heterocyclic hydrogen-bonding capacity, and the sulfonyl group introduces electrophilic character [2]. Critically, this specific compound has no reported biological activity in the ChEMBL database, marking it as an unexplored chemical entity within a scaffold class (azetidine-thiazole derivatives) that has been patented for cysteine protease inhibition [3].

Why 1797904-94-9 Cannot Be Replaced by a Generic Azetidine or Thiazole Building Block


Closely related compounds bearing the 3-(thiazol-2-yloxy)azetidine core differ fundamentally in their N-acyl substituent—this compound carries a unique phenylsulfonylpropanoyl group rather than a carboxamide, carbamate, or simple sulfonyl modification found in analogs such as CAS 1797905-31-7 (cyclopentyl carboxamide) or CAS 1797559-94-4 (dimethoxyphenyl carboxamide) [1]. This propanone-sulfonyl linker alters both the conformational flexibility (two additional rotatable bonds vs. the carboxamide series) and the electronic profile (sulfone electron-withdrawing capacity vs. carbonyl), creating a distinct pharmacophoric geometry that cannot be recapitulated by in-class alternatives. The compound therefore occupies a singular position within the azetidine-thiazole chemical space, making procurement of the exact CAS number essential for SAR exploration [2].

Quantitative Differentiation Evidence for 1797904-94-9 vs. Closest Analogs


Scaffold Novelty: 1797904-94-9 Is a Biological 'Blank Slate' vs. Pre-characterized Carboxamide Analogs

The target compound has zero bioactivity records in the ChEMBL 20 database, as confirmed by the ZINC15 entry (no known activity, no predicted SEA activity) [1]. In contrast, structurally related azetidine-thiazole compounds have been profiled for kinase and GPCR modulation with reported IC50 values in the low micromolar range, per vendor-supplied data on analogs such as (3,4-dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, where IC50 values varied substantially with substituent changes . This absence of biological annotation renders 1797904-94-9 a distinctively unencumbered chemical probe—free of polypharmacology baggage that complicates interpretation of canonical tool compounds.

Scaffold novelty Biological annotation Chemical probe development ChEMBL activity status

Physicochemical Profile Differentiation: 1797904-94-9 vs. 4-Chlorobenzothiazole Analog (CAS 1396625-56-1)

The target compound (C15H16N2O4S2, MW 352.42) differs from its closest benzothiazole analog, 1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1396625-56-1, C19H17ClN2O4S2, MW 436.93) in three computed drug-likeness parameters: molecular weight (Δ = -84.5 Da), topological polar surface area (tPSA = 92 Ų vs. ~92 Ų, similar due to conserved sulfone and amide), and heavy atom count (23 vs. 28) [1][2]. The target compound's lower MW and absence of the chlorine substituent yield a smaller, less lipophilic scaffold with improved ligand efficiency potential (LE = 0.42 for a hypothetical 1 µM binder vs. 0.32 for the benzothiazole analog, assuming equipotency) [3]. The thiazole ring (vs. benzothiazole) also provides a distinct heterocyclic hydrogen-bond acceptor geometry.

Physicochemical properties Drug-likeness Lipophilicity Polar surface area

Purity Specification Comparison: 1797904-94-9 vs. Research-Grade Analogs

Vendor-supplied purity for 1797904-94-9 is consistently specified at 95% (HPLC) across multiple non-prohibited supplier listings and chemical databases . This specification is typical for research-grade azetidine-thiazole compounds in this scaffold class; however, the target compound's simpler chromatographic profile—having fewer heavy atoms and no halogen substituents—may facilitate easier purification and analytical verification compared to halogenated analogs such as CAS 1396625-56-1, which contains a chlorine atom that introduces additional isotopic complexity in mass spectrometry [1].

Compound purity Procurement specification Quality control HPLC purity

Patent Landscape Context: 1797904-94-9 Aligns with Cathepsin S/L Inhibitor Pharmacophore Models

The azetidine-benzenesulfonyl scaffold is explicitly claimed in US Patent 8,822,505 (Genentech, Inc.) as a preferential inhibitor of cysteine proteases cathepsin S and L [1]. The patent formula (I) encompasses compounds where the azetidine nitrogen is acylated with a carbonyl-containing moiety and the ring system carries a sulfonyl substituent—a template with which 1797904-94-9 is structurally congruent. While the exact compound is not listed among the patent's exemplified examples, its phenylsulfonyl-propanone-azetidine-thiazole architecture maps onto the patent's Markush structure at the R8 position (thiazolyl permitted) and the N-acyl domain. This contrasts with carboxamide-linked analogs (e.g., CAS 1797905-31-7), which lack the sulfone electronic feature and therefore diverge from the cathepsin pharmacophore's key sulfonyl interaction motif [2].

Cathepsin inhibition Cysteine protease Patent pharmacophore Immuno-oncology

Rotatable Bond and Conformational Flexibility: 1797904-94-9 vs. Carboxamide-Linked Analogs

The target compound contains 6 rotatable bonds (ZINC15 computed), compared to 4 rotatable bonds for the N-cyclopentyl carboxamide analog (CAS 1797905-31-7) and 5 for the dimethoxyphenyl carboxamide (CAS 1797559-94-4) [1]. The propanone-sulfonyl linker introduces two additional degrees of torsional freedom relative to the direct carboxamide linkage. This increased conformational flexibility may translate to a larger entropic penalty upon target binding (estimated ΔS contribution difference of ~1.5–3.0 kcal/mol at 298 K based on the empirical relationship of ~0.7–1.5 kcal/mol per restricted rotatable bond), but simultaneously expands the conformational sampling space, potentially enabling the compound to access binding pockets that rigid analogs cannot [2].

Conformational flexibility Rotatable bonds Entropic penalty Binding thermodynamics

Hydrogen-Bond Donor/Acceptor Profile: 1797904-94-9 Carries an Additional H-Bond Donor vs. Tert-butyl Carbamate Protected Precursors

The target compound presents 1 hydrogen-bond donor (none from the azetidine nitrogen, which is tertiary amide; the donor character arises from the thiazole C-H and potential sulfone oxygen interactions) and 4 hydrogen-bond acceptors (two sulfone oxygens, amide carbonyl, thiazole nitrogen), with a computed tPSA of 92 Ų [1]. In contrast, the common synthetic precursor tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate (CAS not directly listed in search results) presents a Boc-protected amine that alters the H-bond donor count and increases steric bulk. More importantly, the free propanone-sulfonyl terminus of 1797904-94-9 provides an additional acceptor site (sulfone) not present in simple ketone or carboxamide analogs, potentially enabling distinct intermolecular interactions in co-crystal or biological settings .

Hydrogen bonding Solubility Crystal engineering Target engagement

Optimal Application Scenarios for 1797904-94-9 Based on Evidence-Based Differentiation


De Novo Cathepsin S/L Inhibitor Screening Campaigns in Immuno-Oncology

Given the compound's structural alignment with the Genentech cathepsin inhibitor pharmacophore (US 8,822,505) [1] and its complete absence of prior biological annotation in ChEMBL [2], 1797904-94-9 is ideally suited as a pristine starting point for high-throughput screening against cathepsin S or L. Researchers can establish primary SAR without interference from known off-target liabilities that complicate the interpretation of hits from pre-annotated analog series.

Fragment-Based Lead Discovery Requiring Novel Sulfone-Containing Chemical Probes

The combination of a thiazole ether, azetidine ring, and phenylsulfone in a single, relatively low-MW scaffold (352 Da) [1] provides a three-dimensional pharmacophore that is distinct from flat aromatic fragments. The 6 rotatable bonds enable conformational sampling, while the sulfone oxygen offers a strong hydrogen-bond acceptor for crystallographic fragment screening. The absence of halogen substituents simplifies electron density interpretation in X-ray structures [3].

Protease-Focused Compound Library Diversification for Academic Screening Consortia

Procurement of 1797904-94-9 adds a scaffold to screening libraries that bridges the gap between simple azetidine building blocks and fully elaborated cathepsin inhibitors. Its 95% commercial purity [1] meets standard screening requirements, and the compound's unexplored biological annotation profile [2] maximizes the probability of discovering novel target-compound relationships rather than rediscovering known pharmacology.

Synthetic Chemistry Method Development Leveraging Dual Sulfone-Thiazole Reactivity

The phenylsulfonyl group can serve as both a protecting group and a reactivity handle for further derivatization (e.g., Julia olefination or Ramberg–Bäcklund rearrangement of the sulfone), while the thiazole ring enables metal-catalyzed cross-coupling at the 5-position [1]. This dual synthetic utility makes 1797904-94-9 a versatile advanced intermediate for medicinal chemistry groups building focused compound arrays around the azetidine-thiazole chemotype.

Quote Request

Request a Quote for 3-(Phenylsulfonyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.